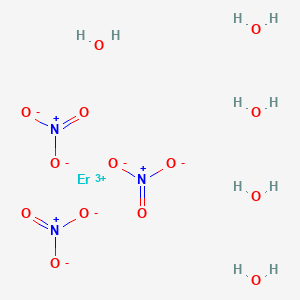
RSC-3388
Übersicht
Beschreibung
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique molecular configuration allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide
- **N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide
Uniqueness
The uniqueness of N-[(4-{([1,1’-Biphenyl]-2-yl)methylamino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPTWMZQPZWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44F2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693969 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337307-06-9 | |
| Record name | N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC-3388 interact with its target, cPLA2α, and what are the downstream effects of this interaction in the context of skin inflammation?
A1: this compound acts as a potent and selective inhibitor of cPLA2α []. cPLA2α is an enzyme that plays a key role in the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid. This arachidonic acid is then further metabolized into pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: What is the evidence for this compound's potential in treating atopic dermatitis?
A2: Research indicates that this compound holds promise for treating atopic dermatitis. In a study using a mouse model of atopic dermatitis-like skin lesions induced by repeated application of mite antigen, topical application of this compound significantly reduced the severity of skin lesions []. Furthermore, the study observed increased expression of cPLA2α in the skin lesions of the mouse model, further supporting the involvement of cPLA2α in the pathogenesis of atopic dermatitis []. These findings suggest that this compound, by inhibiting cPLA2α, could potentially alleviate the symptoms of atopic dermatitis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B592739.png)



![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)




![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
